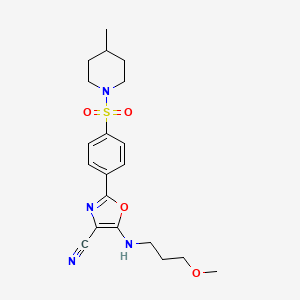![molecular formula C21H20F2N2O4S B2602406 1-(3,4-Difluorophenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899949-14-5](/img/structure/B2602406.png)
1-(3,4-Difluorophenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Difluorophenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C21H20F2N2O4S and its molecular weight is 434.46. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Difluorophenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Difluorophenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Bioactivity
1-(3,4-Difluorophenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and its derivatives show significant potential in enzyme inhibition and bioactivity. A study by Yamali et al. (2020) discusses the synthesis of compounds with similar structures and their bioactivity, particularly in inhibiting acetylcholinesterase and human carbonic anhydrase I and II enzymes at nanomolar levels, highlighting their potential in novel drug design (Yamali et al., 2020).
Molecular Synthesis and Structural Analysis
The compound is involved in various synthesis and structural analysis studies. A study by Baron et al. (2005) describes the synthesis of polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds using similar chemical structures, demonstrating their utility in creating polysubstituted [6,6]-ring fused systems (Baron et al., 2005).
Antibacterial Evaluation
Compounds with similar chemical structures have been tested for their antibacterial properties. A study by Azab et al. (2013) investigated the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents, indicating the potential use of this compound in developing new antibacterial drugs (Azab et al., 2013).
Application in Crystal Engineering
Research by Ferguson et al. (1999) on the crystal engineering using bisphenols includes derivatives of pyrazines, demonstrating the compound's relevance in the field of crystallography and materials science. This study highlights the utility of such compounds in designing complex molecular architectures (Ferguson et al., 1999).
Vascular Smooth Muscle Relaxation and Antihypertensive Agents
Compounds related to tetrahydropyrrolo[1,2-a]pyrazine have been evaluated for their efficacy in relaxing vascular smooth muscles and as antihypertensive agents. A study by Abou-Gharbia et al. (1984) investigated tetrahydropyrrolo[1,2-a]pyrazine derivatives for these properties, suggesting potential therapeutic applications (Abou-Gharbia et al., 1984).
Optoelectronic Properties
Research into optoelectronic properties of related compounds indicates potential applications in electronic and photonic devices. Zhao et al. (2004) synthesized a series of derivatives and analyzed their structural and optoelectronic properties, suggesting their use in light-emitting devices (Zhao et al., 2004).
properties
IUPAC Name |
1-(3,4-difluorophenyl)-2-(2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O4S/c1-28-15-6-8-19(29-2)20(13-15)30(26,27)25-11-10-24-9-3-4-18(24)21(25)14-5-7-16(22)17(23)12-14/h3-9,12-13,21H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWNLMAJDDXWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-N-{[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2602324.png)
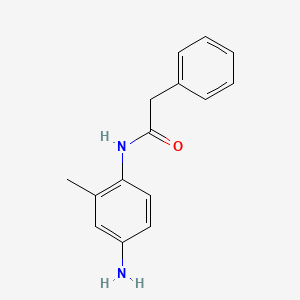
![5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid](/img/structure/B2602327.png)
![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2602329.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylacetamide](/img/structure/B2602332.png)
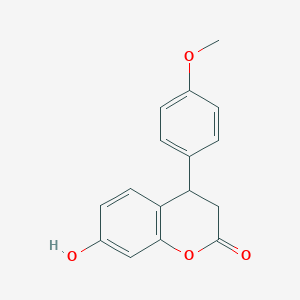
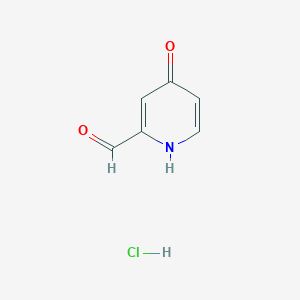
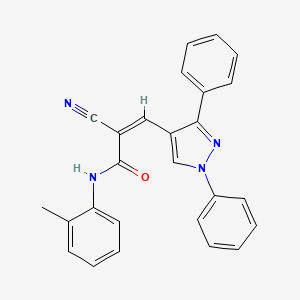
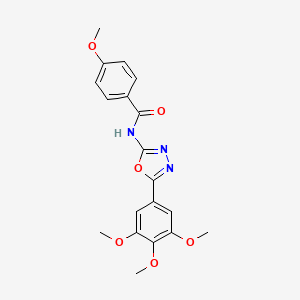
![(4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2602340.png)
